4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one
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Overview
Description
4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety fused with a dihydrofuranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a suitable dihydrofuranone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer and anti-parasitic agents.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which 4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzo[d][1,3]dioxole and dihydrofuranone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-5-carbaldehyde: Shares the benzo[d][1,3]dioxole moiety but lacks the dihydrofuranone structure.
Dihydrofuran-2(3H)-one: Contains the dihydrofuranone structure but lacks the benzo[d][1,3]dioxole moiety.
Uniqueness
4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one is unique due to the combination of the benzo[d][1,3]dioxole and dihydrofuranone structures, which confer distinct chemical and biological properties
Properties
CAS No. |
16108-39-7 |
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Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
4-(1,3-benzodioxole-5-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C12H10O5/c13-11-4-8(5-15-11)12(14)7-1-2-9-10(3-7)17-6-16-9/h1-3,8H,4-6H2 |
InChI Key |
JUFLOKBWHMAKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)C(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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